potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate

Description

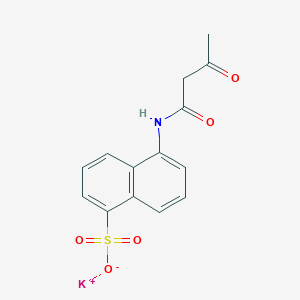

Potassium 5-(3-oxobutanoylamino)naphthalene-1-sulfonate is a potassium salt derivative of a naphthalene sulfonic acid, functionalized with a 3-oxobutanoylamino group at the 5-position. Its molecular formula is C₁₄H₁₂KNO₅S, with a molecular weight of 345.41 g/mol. The compound features a sulfonate group (-SO₃⁻) at the 1-position of the naphthalene ring and a 3-oxobutanoylamino (-NH-CO-CH₂-CO-CH₃) substituent at the 5-position.

Synthesis likely involves acylation of 5-aminonaphthalene-1-sulfonic acid with 3-oxobutanoyl chloride, followed by neutralization with potassium hydroxide, analogous to methods described for related naphthalene derivatives .

Properties

CAS No. |

147152-82-7 |

|---|---|

Molecular Formula |

C14H12KNO5S |

Molecular Weight |

345.41 g/mol |

IUPAC Name |

potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate |

InChI |

InChI=1S/C14H13NO5S.K/c1-9(16)8-14(17)15-12-6-2-5-11-10(12)4-3-7-13(11)21(18,19)20;/h2-7H,8H2,1H3,(H,15,17)(H,18,19,20);/q;+1/p-1 |

InChI Key |

QGZCUUQPZKGEPF-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate typically involves the reaction of naphthalene-1-sulfonic acid with 3-oxobutanoyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Naphthalene-1-sulfonic acid+3-oxobutanoyl chloride+KOH→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonates.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives.

Scientific Research Applications

Biochemical Applications

Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate has been investigated for its role as a biochemical probe. Its sulfonate group allows it to interact with proteins and enzymes, which can be useful in studying enzyme kinetics and protein interactions.

Case Study: Enzyme Inhibition

In a study examining enzyme inhibition, researchers utilized this compound to assess its effects on specific proteases. The results indicated that it could effectively inhibit enzyme activity, suggesting potential therapeutic applications in diseases where protease activity is dysregulated.

Pharmacological Applications

The compound's unique structure makes it a candidate for drug development. It has been explored for its potential use in treating conditions related to fluid retention and salt overload.

Case Study: Fluid Retention Disorders

A patent (US8541448B2) describes the use of similar compounds for treating disorders associated with fluid retention. In preclinical trials, this compound demonstrated promising results in reducing fluid overload in animal models, indicating its potential as a diuretic agent.

Material Science Applications

In materials science, this compound is being explored for use in polymer chemistry. Its ability to enhance the properties of polymers makes it valuable in the development of advanced materials.

Example: Polyurethane Foams

Research has indicated that incorporating this compound into polyurethane formulations can reduce aldehyde emissions during production, improving environmental safety while maintaining desirable material properties.

Table 2: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Research | Enzyme inhibition studies | Effective inhibitor of specific proteases |

| Pharmacology | Treatment for fluid retention disorders | Promising results as a diuretic agent |

| Material Science | Enhancements in polymer properties | Reduced aldehyde emissions in foams |

Mechanism of Action

The mechanism of action of potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues

Potassium 3,4-Dioxo-3,4-dihydro-1-naphthalenesulfonate

- Structure : Features a 1-sulfonate group and a 3,4-diketone on the naphthalene ring.

- Applications include use as a surfactant intermediate .

Sodium 5-Hydroxynaphthalene-1-sulfonate

- Structure: A hydroxyl (-OH) group at the 5-position instead of the 3-oxobutanoylamino group.

- The potassium variant of the target compound may exhibit higher thermal stability due to reduced hygroscopicity .

5-(Dimethylammonio)naphthalene-1-sulfonate

- Structure: A dimethylamino group (-N(CH₃)₂⁺) at the 5-position.

- Key Differences: The cationic dimethylamino group enhances fluorescence properties, making it valuable in dye applications (e.g., dansyl chloride derivatives). In contrast, the neutral 3-oxobutanoylamino group in the target compound may prioritize hydrogen-bonding interactions over luminescence .

Functional and Commercial Variants

Sodium Polynaphthalene Sulfonate (PNS)

- Structure : Polymerized naphthalene sulfonates with formaldehyde.

- Key Differences: PNS acts as a superplasticizer in concrete due to its high anionic charge density. The target compound’s monomeric structure lacks this polymeric dispersancy but may serve as a precursor in PNS synthesis .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

- Structure : Dual sulfonate groups at 1- and 3-positions and a hydroxyl group at 7-position.

- Key Differences : The dual sulfonates increase water solubility and chelation efficiency, making it a superior dispersant in textiles. The target compound’s single sulfonate limits its ionic strength but may improve specificity in organic reactions .

Physicochemical Properties Comparison

| Property | Potassium 5-(3-Oxobutanoylamino)naphthalene-1-sulfonate | Sodium 5-Hydroxynaphthalene-1-sulfonate | Sodium Polynaphthalene Sulfonate |

|---|---|---|---|

| Molecular Weight | 345.41 g/mol | 246.22 g/mol | ~1,000–3,000 g/mol (polymer) |

| Solubility in Water | High (due to sulfonate) | Very high | Extremely high |

| pH (1% solution) | ~6–8 (neutral) | ~4–6 (acidic) | 7–9 |

| Thermal Stability | Moderate (decomposes >250°C) | Low (decomposes >150°C) | High (>300°C) |

| Key Applications | Surfactants, intermediates | Metal chelation, dyes | Concrete superplasticizers |

Biological Activity

Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate, a compound with potential applications in various biological fields, has garnered attention due to its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a sulfonate group and an oxobutanoylamino moiety. This structure is significant because the naphthalene ring can interact with biological systems through π-π stacking interactions, while the sulfonate group enhances solubility in aqueous environments.

- Plant Growth Promotion : Research indicates that compounds similar to this compound can act as plant growth promoters by modulating hormonal pathways. Such small molecules can selectively influence auxin signaling pathways, promoting root elongation and overall plant growth. For instance, studies on related compounds have shown increased biomass and improved stress tolerance in plants treated with these substances .

- Anticancer Activity : There is emerging evidence that naphthalene derivatives exhibit anticancer properties. These compounds may function as proteasome inhibitors, disrupting cellular protein degradation pathways crucial for cancer cell survival. In vitro studies have demonstrated that certain naphthalene derivatives can inhibit the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Immunomodulation : Some derivatives have been investigated for their ability to activate immune responses. For example, they may enhance the efficacy of vaccines or serve as adjuvants by stimulating antigen-presenting cells . This immunomodulatory effect could be harnessed in developing novel immunotherapies.

Table 1: Summary of Biological Activities

Case Study: Plant Growth Promotion

A study conducted at Durham University focused on a related naphthalene sulfonamide compound (eW5). The research highlighted that eW5 significantly increased plant height and root development in Arabidopsis thaliana when applied at low concentrations. The mechanism involved the modulation of auxin transport and signaling pathways, showcasing how small molecules can effectively influence plant growth .

Case Study: Anticancer Potential

In vitro assays using human cancer cell lines revealed that this compound analogs exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. The compounds were shown to induce apoptosis through caspase activation pathways, providing a promising avenue for further drug development targeting specific cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.